Silica, (dimethylsilyl)oxy-modified
Description
Silica, (dimethylsilyl)oxy-modified (CAS 68611-44-9), also termed silica dimethyl silylate, is a surface-modified silica derivative where hydroxyl (-OH) groups on the silica surface are replaced with dimethylsilyl (-OSi(CH₃)₂) moieties. This modification is typically achieved via reaction with dichlorodimethylsilane (DMDCS) or analogous organosilicon compounds, resulting in a hydrophobic surface with tunable physicochemical properties . The compound is widely utilized in chromatography, catalysis, polymer composites, and pharmaceuticals due to its enhanced stability, dispersibility, and interfacial compatibility compared to unmodified silica .
Properties
CAS No. |
102262-28-2 |
|---|---|
Molecular Formula |
C11H13NO3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Modifiers for Silica Surface Functionalization
Silica modification employs diverse organosilicon compounds, each conferring distinct properties. Below is a comparative analysis of dimethylsilyl-modified silica with other common modifiers:
Structural and Functional Differences
- Hydrophobicity : Dimethylsilyl groups provide moderate hydrophobicity, making them suitable for applications requiring balanced polarity (e.g., flash chromatography). In contrast, ODDMS and HMDS yield highly hydrophobic surfaces, ideal for reverse-phase separations or moisture-resistant coatings .
- Catalytic Performance: Pd nanoparticles supported on dimethylsilyl-modified silica exhibit comparable activity to those on 3-APTES-modified silica but lack the chemoselectivity imparted by amine groups. For example, 3-APTES-modified KCC-1 silica showed superior Pd dispersion and reusability in hydrogenation reactions .
- Mechanical Properties : In polymer composites, dimethylsilyl-modified fumed silica enhances toughness by improving filler-matrix interaction. Epoxide-terminated polydimethylsiloxane (PDMS)-modified silica, however, offers higher impact resistance due to flexible siloxane chains .
Chromatographic Behavior
- Retention Mechanisms : Dimethylsilyl-modified silica retains analytes via hydrophobic interactions, while polyacrylonitrile sorbents rely on dipole-dipole interactions. Quantitative structure-retention relationship (QSRR) models indicate that molecular descriptors (e.g., logP, polarizability) govern retention on dimethylsilyl silica, whereas electronic parameters dominate on polar sorbents .
- Comparison with TBDMS : tert-Butyldimethylsilyl (TBDMS) groups, used in protective groups for alcohols, are bulkier than dimethylsilyl. This bulkiness reduces surface accessibility, making TBDMS-modified silica less efficient in high-throughput chromatography but useful for steric protection in synthetic chemistry .
Catalysis
- Pd Nanoparticle Supports: Dimethylsilyl-modified silica supports Pd nanoparticles with moderate activity in alkene hydrogenation. In contrast, 3-APTES-modified KCC-1 silica achieves superior dispersion and recyclability due to amine-Pd coordination .
- Hierarchical Structures : Dimethylsilyl modification preserves the hierarchical aggregate structure of fumed silica, crucial for maintaining porosity in catalytic applications. Larger modifiers (e.g., ODDMS) disrupt aggregate networks, reducing surface area .
Chromatography
- Flash Chromatography : Dimethylsilyl-modified silica (15–40 μm particle size) is preferred for rapid separations of mid-polarity compounds, yielding 70–86% recovery in synthetic purifications .
- Thin-Layer Chromatography (TLC) : Retention parameters on dimethylsilyl silica correlate strongly with analyte hydrophobicity, unlike polar sorbents like polyacrylonitrile, where electronic descriptors dominate .
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